molecular formula C7H12ClNO B14447109 (2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride CAS No. 73291-04-0

(2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride

Cat. No.: B14447109
CAS No.: 73291-04-0
M. Wt: 161.63 g/mol
InChI Key: SIQKTWNLFWXTDW-RITPCOANSA-N
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Description

(2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride typically involves the reaction of (2S,4R)-2,4-Dimethylpyrrolidine with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via the formation of an intermediate sulfonyl chloride, which then converts to the desired carbonyl chloride. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form (2S,4R)-2,4-Dimethylpyrrolidine and hydrochloric acid.

    Reduction: The carbonyl chloride can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

    Reduction: Requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF).

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Alcohols: Formed by reduction of the carbonyl chloride group.

Scientific Research Applications

(2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: Utilized in the development of drugs targeting specific molecular pathways, including anti-cancer and anti-inflammatory agents.

    Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride depends on its specific application. In general, the compound interacts with molecular targets through its reactive carbonyl chloride group, forming covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-2,4-Dimethylpyrrolidine: The parent compound without the carbonyl chloride group.

    (2S,4R)-2,4-Dimethylpyrrolidine-1-carboxylic acid: The carboxylic acid derivative.

    (2S,4R)-2,4-Dimethylpyrrolidine-1-methanol: The alcohol derivative.

Uniqueness

(2S,4R)-2,4-Dimethylpyrrolidine-1-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This reactivity, combined with its chiral nature, makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.

Properties

CAS No.

73291-04-0

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

(2S,4R)-2,4-dimethylpyrrolidine-1-carbonyl chloride

InChI

InChI=1S/C7H12ClNO/c1-5-3-6(2)9(4-5)7(8)10/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

SIQKTWNLFWXTDW-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](N(C1)C(=O)Cl)C

Canonical SMILES

CC1CC(N(C1)C(=O)Cl)C

Origin of Product

United States

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